Lovastatin Dimer
Overview
Description
Lovastatin Dimer is a derivative of Lovastatin, a well-known cholesterol-lowering agent. Lovastatin itself is a fungal metabolite derived from the fermentation product of Aspergillus terreus. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis . The dimeric form of Lovastatin is of interest due to its potential implications in pharmaceutical formulations and its unique chemical properties.
Mechanism of Action
Target of Action
Lovastatin Dimer primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol . This inhibition leads to a decrease in the production of cholesterol within the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on various aspects of lipid metabolism and transport, including the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Pharmacokinetics
This compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties influence its bioavailability . Lovastatin is absorbed orally with a variable bioavailability, from 5% for lovastatin . It is metabolized primarily in the liver by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . The elimination half-life of Lovastatin ranges from 1 to 3 hours . These properties impact the compound’s bioavailability and effectiveness in lowering cholesterol levels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the production of cholesterol . This leads to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels . Additionally, research suggests that this compound may have various effects on multiple targets, independent of its cholesterol-lowering properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain stimuli related to the culture medium and process optimization can induce higher Lovastatin specific production . Moreover, the presence of other medications that also use the CYP3A4 isoenzyme for metabolism can increase Lovastatin concentrations by competing for metabolism, thereby potentially affecting its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lovastatin Dimer involves the dimerization of Lovastatin under specific conditions. One method includes the treatment of Lovastatin with a mild base in a suitable solvent mixture to reduce the levels of dimeric impurities . This process ensures the purity of the this compound, making it suitable for further applications.
Industrial Production Methods: Industrial production of this compound typically involves continuous processes that integrate crystallization, spherical agglomeration, and filtration. These methods are designed to improve the processability and yield of the final product . The use of advanced techniques such as self-microemulsifying drug delivery systems (SMEDDS) and liquisolid systems has also been explored to enhance the bioavailability and dissolution of Lovastatin .
Chemical Reactions Analysis
Types of Reactions: Lovastatin Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are crucial for its stability and efficacy in pharmaceutical formulations.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its monomeric forms.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of this compound.
Reduction: Reductive conditions can be used to modify the functional groups within the this compound molecule.
Major Products Formed: The major products formed from these reactions include monomeric Lovastatin, oxidized derivatives, and reduced forms of the compound. These products are often analyzed to understand the stability and reactivity of this compound .
Scientific Research Applications
Lovastatin Dimer has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study dimerization reactions and the stability of dimeric forms of pharmaceuticals.
Biology: Research on this compound helps in understanding the biological activity and metabolism of statins.
Comparison with Similar Compounds
Simvastatin: A semisynthetic derivative of Lovastatin with similar cholesterol-lowering effects.
Atorvastatin: Another statin with a higher potency and longer duration of action.
Pravastatin: A statin with a different metabolic profile and fewer drug interactions.
Uniqueness of Lovastatin Dimer: this compound is unique due to its dimeric structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. The dimeric form may also exhibit different stability and solubility characteristics, making it a valuable compound for pharmaceutical research and development .
Biological Activity
Lovastatin Dimer, a derivative of the well-known statin lovastatin, has garnered attention for its biological activity, particularly in cholesterol metabolism and potential therapeutic applications. This article explores the compound's mechanism of action, pharmacokinetics, and various biological effects, supported by relevant data and case studies.
This compound primarily functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a critical role in the mevalonate pathway , which is essential for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces cholesterol production in the liver, leading to lower plasma cholesterol levels .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound results in decreased levels of mevalonate, a precursor for several vital biomolecules, including cholesterol and certain isoprenoids. This mechanism is crucial not only for lipid regulation but also for influencing various signaling pathways involved in cell proliferation and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. It is noted that the compound's bioavailability can be affected by various factors such as formulation and environmental conditions during administration.
Biological Activity
This compound exhibits a range of biological activities beyond cholesterol-lowering effects:
- Anti-inflammatory Effects : Research indicates that Lovastatin can potentiate pro-inflammatory responses when combined with lipopolysaccharide (LPS) in vitro and in vivo. For instance, it significantly enhances the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 from macrophages .
- Anticancer Properties : Lovastatin has shown promise in inhibiting cancer cell viability across various types, including breast and lung cancers. It induces apoptosis and cell cycle arrest while enhancing the sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
- Inflammatory Response Modulation : A study involving murine macrophages demonstrated that this compound increased cytokine release when cells were stimulated with LPS. This suggests a dual role where it can both lower cholesterol and modulate inflammatory responses, potentially impacting patients with inflammatory diseases .
- Cancer Treatment Synergy : In vitro studies have indicated that Lovastatin enhances the efficacy of conventional chemotherapy drugs. For example, combining Lovastatin with doxorubicin showed improved apoptosis rates in breast cancer cell lines compared to doxorubicin alone .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(4R)-2-[2-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-yl] (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O10/c1-9-29(5)47(53)57-41-21-27(3)19-33-13-11-31(7)39(45(33)41)17-15-35(49)23-36(50)24-43(51)56-38-25-37(55-44(52)26-38)16-18-40-32(8)12-14-34-20-28(4)22-42(46(34)40)58-48(54)30(6)10-2/h11-14,19-20,27-32,35-42,45-46,49-50H,9-10,15-18,21-26H2,1-8H3/t27-,28-,29-,30-,31-,32-,35+,36+,37?,38+,39-,40-,41-,42-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGUDHDMNATZDU-CRMSOXFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)CC(CC(CCC4C(C=CC5=CC(CC(C45)OC(=O)C(C)CC)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)OC(=O)C[C@@H](C[C@@H](CC[C@H]4[C@H](C=CC5=C[C@@H](C[C@@H]([C@H]45)OC(=O)[C@@H](C)CC)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857919 | |
Record name | PUBCHEM_71749741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149756-62-7 | |
Record name | PUBCHEM_71749741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.